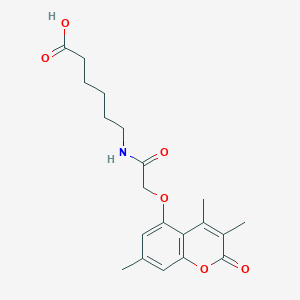![molecular formula C12H9N3O B2596988 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339009-94-8](/img/structure/B2596988.png)
2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol” is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis process involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves various interactions. For instance, the –NH– group of imidazo-pyridine forms an H-bond with Asp1526, while both hydroxyls of catechol form an H-bond with Asp1279 . The imidazo-pyridine ring is well stabilized by π – π stacking with Phe1560, and other hydrophobic interactions involving side chain of Pro1159, Tyr1167, Asp1157, Met1421, Trp1369, Pro1318, and Lys1460 .Chemical Reactions Analysis
The chemical reactions involved in the formation of “this compound” are diverse and complex. The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified, and the condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are complex and varied. For instance, the compound has a melting point of 226°C . The 1H NMR (500 MHz, DMSO-d6) of the compound is δ 8.46 (d, 1H, J = 2.0 Hz), 8.25 (s, 1H), 8.22 (t, 1H), 7.65–7.60 (m, 3H), 7.48–7.41 (m, H) .科学的研究の応用
Structural Analysis and Crystalline Properties
Research on imidazo[4,5-b]pyridine derivatives often focuses on their structural characteristics and crystalline properties. For example, studies have analyzed the crystalline structures of various derivatives, detailing the angles and conformations within their molecular frameworks and exploring the types of hydrogen bonds formed within crystals. Such investigations provide insights into the compounds' stability and potential applications in material science (Hjouji et al., 2016; Bourichi et al., 2019).
Electroluminescent Devices
Another area of research involves the application of imidazo[4,5-b]pyridine derivatives in electroluminescent devices. Studies have shown that these compounds can be used to construct high-performance organic light-emitting diodes (OLEDs) with applications in displays and lighting. The incorporation of imidazo[4,5-b]pyridine derivatives into OLEDs has been explored to enhance device efficiency and color purity, demonstrating their value in advancing display technology (Wang et al., 2016).
Antimicrobial and Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have also been investigated for their potential antimicrobial and anticancer activities. Some derivatives have exhibited significant biological activity against various cancer cell lines, indicating their potential for development into therapeutic agents. Research into these compounds' mechanisms of action and efficacy can contribute to the discovery of new treatments for infectious diseases and cancer (Banda et al., 2016; Al-lami, 2018).
Chemical Synthesis and Diversity-Oriented Synthesis
The chemical synthesis of imidazo[4,5-b]pyridine derivatives is another significant area of research. Methods have been developed to construct these compounds efficiently, contributing to diversity-oriented synthesis (DOS) strategies. These methodologies enable the rapid generation of libraries of small molecules with diverse structures for potential applications in drug discovery and material science (Zhang et al., 2019).
将来の方向性
The future directions for the study of “2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol” are promising. Recent advances in the synthesis of imidazo[4,5-b]pyridines from various substrates provide new initiatives to chemists towards the synthesis of imidazo[4,5-b]pyridines and all frequent challenges associated with the reported methods .
作用機序
Target of Action
The primary target of the compound 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of dietary carbohydrates, and its inhibition can be an effective strategy in controlling type-II diabetes mellitus .
Mode of Action
This compound interacts with its target, the α-glucosidase enzyme, by forming hydrogen bonds with specific amino acids in the enzyme . The –NH– group of the imidazo-pyridine of the compound forms a hydrogen bond with Asp1526, while both hydroxyls of catechol form hydrogen bonds with Asp1279 . This interaction inhibits the enzyme’s activity, thereby reducing the digestion and absorption of dietary carbohydrates .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . This results in a decrease in postprandial blood glucose levels, which is beneficial for controlling type-II diabetes mellitus .
Pharmacokinetics
The compound’s ability to inhibit α-glucosidase suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties that allow it to reach its target in the body and exert its effects .
Result of Action
The primary result of the action of this compound is the inhibition of the α-glucosidase enzyme . This leads to a decrease in the digestion and absorption of dietary carbohydrates, resulting in lower postprandial blood glucose levels . This effect is beneficial for the management of type-II diabetes mellitus .
特性
IUPAC Name |
1-hydroxy-2-phenylimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-15-10-7-4-8-13-11(10)14-12(15)9-5-2-1-3-6-9/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFISBPLDOPPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2596909.png)
![2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2596910.png)

![N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2596913.png)

![N-(3-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2596915.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2596920.png)
![6-(5-Thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2596921.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2596924.png)
